2-fluoro-3-(hydroxymethyl)phenylboronic acid
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Overview
Description
2-fluoro-3-(hydroxymethyl)phenylboronic acid is an organofluorine compound that belongs to the class of fluorinated aromatic alcohols and phenols. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxymethyl group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(hydroxymethyl)phenylboronic acid typically involves the reaction of 2-fluoro-3-nitrobenzaldehyde with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-(hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-fluoro-3-carboxyphenylboronic acid.
Reduction: Formation of 2-fluoro-3-aminomethylphenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2-fluoro-3-(hydroxymethyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-3-(hydroxymethyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxymethylphenylboronic acid
- 2-Fluoro-5-hydroxymethylphenylboronic acid
- 2-Fluoro-6-hydroxymethylphenylboronic acid
Comparison
Compared to its analogs, 2-fluoro-3-(hydroxymethyl)phenylboronic acid exhibits unique reactivity due to the position of the fluorine atom and the hydroxymethyl group on the phenyl ring. This unique positioning influences its electronic properties and steric interactions, making it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
[2-fluoro-3-(hydroxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10-12H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVRSTADGYIZFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CO)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681712 |
Source
|
Record name | [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-08-4 |
Source
|
Record name | [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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